molecular formula C4H10ClNS B2408728 Thiolan-3-amine hydrochloride CAS No. 89123-28-4

Thiolan-3-amine hydrochloride

Cat. No.: B2408728
CAS No.: 89123-28-4
M. Wt: 139.64
InChI Key: GYVSFOHSVVNCKC-UHFFFAOYSA-N
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Description

Thiolan-3-amine hydrochloride is an organic compound with the molecular formula C4H10ClNS It is a derivative of thiolane, a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of a thiolane derivative with an amine. For instance, thiolane can be reacted with ammonia or a primary amine under controlled conditions to yield thiolan-3-amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using similar principles. The process may include the use of catalysts to enhance reaction rates and yields. The final product is often purified through crystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Thiolan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with altered functional groups.

    Substitution: Various alkylated or acylated thiolan-3-amine derivatives.

Scientific Research Applications

Thiolan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of thiolan-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Thiolan-3-amine hydrochloride can be compared with other similar compounds, such as:

    Thiolan-2-amine: Another thiolane derivative with the amine group at a different position.

    Thiazolidine: A five-membered ring containing both sulfur and nitrogen, but with different chemical properties.

    Pyrrolidine: A five-membered nitrogen-containing ring without sulfur, used in similar applications.

Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

thiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVSFOHSVVNCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89123-28-4
Record name thiolan-3-amine hydrochloride
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